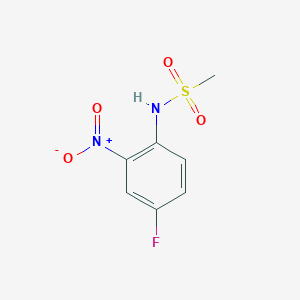

N-(4-fluoro-2-nitrophenyl)methanesulfonamide

Descripción

N-(4-fluoro-2-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7FN2O4S It is characterized by the presence of a fluorine atom, a nitro group, and a methanesulfonamide group attached to a benzene ring

Propiedades

IUPAC Name |

N-(4-fluoro-2-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O4S/c1-15(13,14)9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIPYPASXXKNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-nitrophenyl)methanesulfonamide typically involves the reaction of 4-fluoro-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of N-(4-fluoro-2-nitrophenyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The nitro and fluoro groups activate the aromatic ring for displacement reactions:

-

Fluorine Displacement : Reacts with amines or thiols under basic conditions.

-

Nitro Group Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the nitro group to an amine, forming N-(4-fluoro-2-aminophenyl)methanesulfonamide.

Sulfonamide Functionalization

The sulfonamide moiety participates in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkyl derivatives.

-

Hydrolysis : Acidic or basic conditions cleave the sulfonamide bond, yielding 4-fluoro-2-nitroaniline and methanesulfonic acid .

Nitrene Intermediate Pathways

Benzofuroxan-mediated reactions generate nitrene intermediates, enabling:

-

C–H Amination : Insertion into tetrahydrofuran (THF) or alkanes, forming hemiaminal ethers or sulfoximines .

-

Sulfoximine Formation : Reaction with dimethyl sulfoxide (DMSO) produces N-aryl dimethylsulfoximines .

Radical Pathways

Radical trapping experiments (e.g., with TEMPO) indicate minimal radical involvement in substitution reactions, favoring ionic or concerted mechanisms .

Comparative Reactivity

Stability and Handling

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(4-fluoro-2-nitrophenyl)methanesulfonamide has been investigated for its potential anticancer properties. Research indicates that sulfonamide derivatives can inhibit the activity of receptor tyrosine kinases, which play a crucial role in cell proliferation and survival. This inhibition can lead to a reduction in abnormal cell growth, making these compounds valuable in cancer treatment .

1.2 Antimicrobial Properties

Sulfonamides, including N-(4-fluoro-2-nitrophenyl)methanesulfonamide, are known for their antimicrobial activities. They function by inhibiting bacterial folate synthesis, which is essential for DNA replication and cell division. This mechanism positions them as effective agents against various bacterial infections .

Agricultural Applications

2.1 Herbicide Development

The compound's structure allows it to be explored as a potential herbicide. Its ability to interfere with specific biochemical pathways in plants can lead to the development of effective herbicides that target weed species while minimizing harm to crops.

2.2 Pesticide Formulations

In agricultural chemistry, N-(4-fluoro-2-nitrophenyl)methanesulfonamide may also be utilized in formulating pesticides due to its chemical stability and efficacy against pests. The fluorine substitution enhances its lipophilicity, potentially improving its absorption and activity within target organisms.

Synthesis and Derivatives

The synthesis of N-(4-fluoro-2-nitrophenyl)methanesulfonamide typically involves the reaction of 4-fluoro-2-nitroaniline with methanesulfonyl chloride under controlled conditions. This process can be optimized through variations in solvents and reaction temperatures to enhance yield and purity.

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of 4-fluoro-2-nitroaniline with methanesulfonyl chloride |

| 2 | Heating under reflux conditions |

| 3 | Purification through crystallization |

Comparative Analysis with Related Compounds

To understand the unique properties of N-(4-fluoro-2-nitrophenyl)methanesulfonamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(4-chloro-2-nitrophenyl)methanesulfonamide | Structure | Exhibits different biological activity due to chlorine substitution |

| N-(3,5-dimethyl-2-nitrophenyl)methanesulfonamide | Structure | Altered electronic properties affecting reactivity |

| N-(4-methyl-2-nitrophenyl)methanesulfonamide | Structure | Methyl group substitution; potential for different biological activity |

Case Studies

5.1 Inhibition of Enzyme Activity

A study focused on the enzyme inhibition properties of N-(4-fluoro-2-nitrophenyl)methanesulfonamide demonstrated its capacity to modulate enzyme activities associated with cancer proliferation pathways. Kinetic assays revealed significant binding affinities, suggesting its potential as a lead compound for drug development .

5.2 Agricultural Field Trials

Field trials have been conducted to assess the effectiveness of N-(4-fluoro-2-nitrophenyl)methanesulfonamide as an herbicide. Results indicated promising weed control efficacy with minimal phytotoxicity to crops, supporting further development for agricultural use.

Mecanismo De Acción

The mechanism of action of N-(4-fluoro-2-nitrophenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitro and fluorine groups can influence its binding affinity and specificity for molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-fluoro-4-nitrophenyl)methanesulfonamide

- N-(4-chloro-2-nitrophenyl)methanesulfonamide

- N-(4-fluoro-2-aminophenyl)methanesulfonamide

Uniqueness

N-(4-fluoro-2-nitrophenyl)methanesulfonamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of both a fluorine atom and a nitro group on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Actividad Biológica

N-(4-fluoro-2-nitrophenyl)methanesulfonamide is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound based on available research.

Chemical Structure and Properties

N-(4-fluoro-2-nitrophenyl)methanesulfonamide, with the molecular formula C7H8FNO2S, features a sulfonamide group attached to a phenyl ring that is substituted with both a fluoro and a nitro group. The presence of these functional groups contributes to its unique reactivity and biological properties, differentiating it from other similar compounds like N-phenylmethanesulfonamide (PMSA) .

The biological activity of N-(4-fluoro-2-nitrophenyl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets, acting as an enzyme inhibitor or modulator. This mechanism is crucial in determining its efficacy in various biological systems .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of methanesulfonamide have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . While specific data on N-(4-fluoro-2-nitrophenyl)methanesulfonamide's antimicrobial efficacy is limited, its structural characteristics suggest potential activity against bacterial pathogens.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Similar compounds have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, compounds related to methanesulfonamide have been evaluated for their ability to inhibit proliferation in glioma cells and other tumor types . While direct studies on N-(4-fluoro-2-nitrophenyl)methanesulfonamide are lacking, its analogs show promise in this area.

Inhibition of Enzymatic Activity

N-(4-fluoro-2-nitrophenyl)methanesulfonamide's mechanism may involve the inhibition of specific enzymes implicated in disease processes. For instance, compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and can influence pharmacokinetics and drug-drug interactions . Understanding how N-(4-fluoro-2-nitrophenyl)methanesulfonamide interacts with these enzymes could provide insights into its therapeutic potential.

Case Studies and Research Findings

- Antitubercular Activity : A study highlighted the antitubercular activity of methanesulfonamide derivatives, indicating that modifications could enhance efficacy against resistant strains of M. tuberculosis . This suggests that N-(4-fluoro-2-nitrophenyl)methanesulfonamide may also be explored for similar applications.

- Cytotoxicity Assessments : Research on related compounds has shown varying cytotoxic effects across different cancer cell lines. For example, certain sulfonamide derivatives exhibited IC50 values in the low micromolar range against glioma cells . Future studies should assess the cytotoxic profile of N-(4-fluoro-2-nitrophenyl)methanesulfonamide specifically.

- Enzyme Inhibition Studies : The inhibition of cytochrome P450 enzymes by related compounds raises concerns regarding metabolic stability and potential drug interactions . Evaluating N-(4-fluoro-2-nitrophenyl)methanesulfonamide for similar effects would be crucial in understanding its pharmacological safety profile.

Comparative Analysis

| Compound Name | Biological Activity | MIC/IC50 Values | Notes |

|---|---|---|---|

| N-(4-Fluoro-2-nitrophenyl)methanesulfonamide | Potential antimicrobial/anticancer | Not yet determined | Requires further investigation |

| Methanesulfonamide Derivatives | Antitubercular | 4 - 64 μg/mL | Effective against M. tuberculosis |

| Sulfonamide Analogs | Cytotoxicity | IC50 ~ 1 - 10 μM | Varies by cell line |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluoro-2-nitrophenyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution using methanesulfonyl chloride and 4-fluoro-2-nitroaniline. In analogous syntheses (e.g., N-(4-methoxy-2-nitrophenyl) derivatives), triethylamine (EtN) is used as a base in dichloromethane (CHCl) at 0°C, with catalytic dimethylaminopyridine (DMAP) to enhance reactivity .

- Optimization : Flash chromatography (hexanes:ethyl acetate, 7:3) is effective for purification, yielding ~55% crystalline product. Adjusting stoichiometry (e.g., 1.1 eq. of amine) and reaction time (2 hours) improves conversion .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of N-(4-fluoro-2-nitrophenyl)methanesulfonamide?

- NMR Analysis :

- H NMR: Aromatic protons (4-fluoro-2-nitrophenyl) appear as doublets (J = 8–10 Hz) due to fluorine coupling. The methanesulfonamide (–SONH–) proton is deshielded (~δ 10–12 ppm).

- F NMR: A singlet near δ -110 ppm confirms the para-fluoro substituent .

- IR : Strong absorption bands at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) validate the sulfonamide group .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., ethanol:water mixtures) .

- Stability : Nitro and sulfonamide groups confer stability under acidic conditions, but prolonged exposure to light or heat may degrade the compound. Storage at 0–6°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How does the crystal structure of N-(4-fluoro-2-nitrophenyl)methanesulfonamide influence its reactivity and intermolecular interactions?

- X-ray Crystallography : Monoclinic space group P2/c with unit cell parameters a = 9.50 Å, b = 7.60 Å, c = 19.24 Å, and β = 103.67° (analogous to N-(4-methoxy-2-nitrophenyl) derivatives). Intramolecular C–H···O hydrogen bonds form S(6) ring motifs, stabilizing the planar nitro-phenyl moiety .

- Torsional Analysis : The sulfonamide S–N–C–C torsion angle (~82.8°) indicates steric hindrance between the sulfonyl group and aromatic ring, affecting conformational flexibility .

Q. What strategies resolve contradictions in biological activity data (e.g., COX-2 inhibition vs. cytotoxicity) for this compound?

- Experimental Design :

- Use isoform-specific assays (e.g., recombinant COX-2 enzymes) to isolate inhibitory activity from off-target effects .

- Compare cytotoxicity across cell lines (e.g., cancer vs. normal cells) with controlled oxygen levels to assess redox-sensitive mechanisms .

- Data Interpretation : Conflicting results may arise from assay conditions (e.g., NS-398, a COX-2 inhibitor, shows variable potency depending on cell type and incubation time) .

Q. How can computational modeling predict the binding affinity of N-(4-fluoro-2-nitrophenyl)methanesulfonamide to target proteins?

- Docking Studies : Use software like AutoDock Vina to simulate interactions with COX-2’s hydrophobic pocket. The nitro group may form π-π stacking with Tyr-385, while the sulfonamide interacts with Arg-120 via hydrogen bonds .

- MD Simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of N-(4-fluoro-2-nitrophenyl)methanesulfonamide?

- Scale-Up Adjustments :

- Replace batch reactors with flow chemistry to improve heat dissipation and mixing efficiency.

- Use scavenger resins (e.g., polymer-bound DMAP) to simplify purification .

Q. What analytical techniques differentiate polymorphs or solvates of this compound?

- PXRD : Distinct diffraction peaks at 2θ = 12.5°, 18.7°, and 25.3° indicate crystalline forms.

- DSC/TGA : Endothermic peaks near 150–160°C correlate with desolvation events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.